molecular formula C10H15Br3O2 B8486877 Ethyl 4,6,6-tribromo-3,3-dimethylhex-5-enoate CAS No. 59898-04-3

Ethyl 4,6,6-tribromo-3,3-dimethylhex-5-enoate

Cat. No.: B8486877
CAS No.: 59898-04-3
M. Wt: 406.94 g/mol
InChI Key: JUDQCEYIKMNPPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,6,6-tribromo-3,3-dimethylhex-5-enoate is a useful research compound. Its molecular formula is C10H15Br3O2 and its molecular weight is 406.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

59898-04-3

Molecular Formula

C10H15Br3O2

Molecular Weight

406.94 g/mol

IUPAC Name

ethyl 4,6,6-tribromo-3,3-dimethylhex-5-enoate

InChI

InChI=1S/C10H15Br3O2/c1-4-15-9(14)6-10(2,3)7(11)5-8(12)13/h5,7H,4,6H2,1-3H3

InChI Key

JUDQCEYIKMNPPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C)C(C=C(Br)Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Two millileters of an ethanolic solution containing 92 mg (4 mmoles) of sodium was added dropwise to a cold solution of 1.95 g (4 mmoles) of ethyl 4,6,6,6-tetrabromo-3,3-dimethylhexanoate in 10 ml of absolute ethanol. The cooled mixture was stirred for 2 hours, then poured into chilled 1N hydrochloric acid. The acidic mixture was extracted with diethyl ether, and the extract was washed successively with saturated aqueous sodium bicarbonate and sodium chloride. The washed extract was dried over magnesium sulfate and distilled to give 846 mg (52% yield) of ethyl 4,6,6-tribromo-3,3-dimethyl-5-hexenoate, b.p. 130°-133°/0.3 mm.
Quantity
92 mg
Type
reactant
Reaction Step One
Name
ethyl 4,6,6,6-tetrabromo-3,3-dimethylhexanoate
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Two milliliters of an ethanolic solution containing 92 mg (4 mmoles) of sodium was added dropwise to a cold solution of 1.95 g (4 mmoles) of ethyl 4,6,6,6-tetrabromo-3,3-dimethylhexanoate in 10 ml of absolute ethanol. The cooled mixture was stirred for 2 hours, then poured into chilled 1 N hydrochloric acid. The acidic mixture was extracted with diethyl ether, and the extract was washed successively with saturated aqueous sodium bicarbonate and sodium chloride. The washed extract was dried over magnesium sulfate and distilled to give 846 mg (52% yield) of ethyl 4,6,6-tribromo-3,3-dimethyl-5-hexenoate, b.p. 130°-133°/0.3 mm.
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Name
ethyl 4,6,6,6-tetrabromo-3,3-dimethylhexanoate
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.